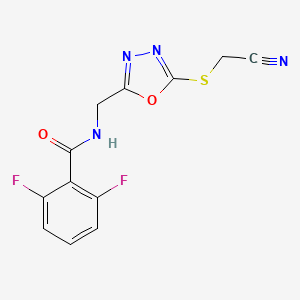
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with fluorine and trifluoromethyl groups
作用机制
Target of Action
Similar compounds have been found to target enzymes likeSirtuin1 (SIRT1) . SIRT1 is a class III histone deacetylase that plays a crucial role in cellular processes such as apoptosis, DNA repair, and aging .
Mode of Action
Compounds with similar structures have been found to inhibit the sirt1 enzyme . Inhibition of this enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 can affect multiple cellular pathways, including those involved in cell survival, inflammation, and metabolism .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties based on in silico tests . These properties include absorption, distribution, metabolism, and excretion (ADME), which can impact the bioavailability of the compound .
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 can lead to cell cycle arrest and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting 4-fluorophenylthiourea with 2-bromo-1-phenylethanone under basic conditions can yield the thiazole ring.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃).
-
Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiazole derivative with an appropriate amine, such as 4-fluoroaniline, under dehydrating conditions using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: HNO₃/H₂SO₄ for nitration, halogenating agents for halogenation
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Amines
Substitution: Nitro, halo, or other substituted aromatic derivatives
科学研究应用
Chemistry
In chemistry, N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethylated structure can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a potential pesticide or herbicide.
相似化合物的比较
Similar Compounds
N-(4-fluorophenyl)-2-phenylthiazole-5-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
N-(4-fluorophenyl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s properties.
Uniqueness
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various scientific and industrial applications.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2OS/c18-11-6-8-12(9-7-11)22-15(24)13-14(17(19,20)21)23-16(25-13)10-4-2-1-3-5-10/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUTEFVOFVXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)


![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2514516.png)





![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

